molecular formula C23H15ClN2O5 B342959 2-chloro-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]-5-nitrobenzamide

2-chloro-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]-5-nitrobenzamide

Cat. No.: B342959
M. Wt: 434.8 g/mol
InChI Key: QLIBQVFOGRGNSZ-UHFFFAOYSA-N
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Description

2-chloro-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]-5-nitrobenzamide is a complex organic compound that belongs to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]-5-nitrobenzamide typically involves multi-step organic reactions. One common method includes the nitration of a suitable precursor followed by chlorination and subsequent coupling with a chromenyl derivative. The reaction conditions often require the use of strong acids, bases, and organic solvents to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and chlorination processes, followed by purification steps such as recrystallization or chromatography to obtain the final product with high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]-5-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution of the chloro group can lead to various substituted benzamides.

Scientific Research Applications

2-chloro-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]-5-nitrobenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]-5-nitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro and chloro groups can participate in various biochemical interactions, potentially leading to the inhibition of enzymes or modulation of signaling pathways. The chromenyl moiety may also contribute to the compound’s biological activity by interacting with cellular receptors or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-5-nitrobenzamide: Lacks the chromenyl moiety, resulting in different chemical and biological properties.

    3-methyl-4-(2-oxo-2H-chromen-3-yl)benzamide:

    5-nitro-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide: Similar structure but without the chloro group, affecting its chemical behavior and biological activity.

Uniqueness

2-chloro-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]-5-nitrobenzamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential for diverse applications. The presence of both nitro and chloro groups, along with the chromenyl moiety, makes it a versatile compound for research and industrial purposes.

Properties

Molecular Formula

C23H15ClN2O5

Molecular Weight

434.8 g/mol

IUPAC Name

2-chloro-N-[3-methyl-4-(2-oxochromen-3-yl)phenyl]-5-nitrobenzamide

InChI

InChI=1S/C23H15ClN2O5/c1-13-10-15(25-22(27)19-12-16(26(29)30)7-9-20(19)24)6-8-17(13)18-11-14-4-2-3-5-21(14)31-23(18)28/h2-12H,1H3,(H,25,27)

InChI Key

QLIBQVFOGRGNSZ-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)C3=CC4=CC=CC=C4OC3=O

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)C3=CC4=CC=CC=C4OC3=O

Origin of Product

United States

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